![molecular formula C19H28N2O4S B3406724 (2E)-N,N-diethyl-3-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]prop-2-enamide CAS No. 381169-14-8](/img/structure/B3406724.png)
(2E)-N,N-diethyl-3-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]prop-2-enamide
Descripción general
Descripción
“(2E)-N,N-diethyl-3-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]prop-2-enamide” is a chemical compound with the molecular formula C15H19NO5S. It has an average mass of 325.380 Da and a monoisotopic mass of 325.098389 Da .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, an organophotocatalysed [1 + 2 + 3] strategy was developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “this compound” have been studied. For instance, an organophotocatalysed [1 + 2 + 3] strategy was developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, a boiling point of 554.7±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C. The compound also has an enthalpy of vaporization of 88.0±3.0 kJ/mol and a flash point of 289.3±32.9 °C .Mecanismo De Acción
The mechanism of action of (2E)-N,N-diethyl-3-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]prop-2-enamide is not fully understood. However, it has been shown to inhibit the activity of sulfonylurea receptor 1 (SUR1) which is involved in insulin secretion. This suggests that the compound could be used as a therapeutic agent for diabetes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to reduce blood glucose levels in diabetic rats, inhibit the growth of cancer cells, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2E)-N,N-diethyl-3-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]prop-2-enamide in lab experiments is its potency and specificity. It has been shown to have potent effects on its target receptors and is relatively specific in its action. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on (2E)-N,N-diethyl-3-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]prop-2-enamide. One direction could be to study its effects on other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction could be to investigate its potential as a therapeutic agent for other types of cancer. Additionally, further studies could be conducted to elucidate its mechanism of action and potential side effects.
Aplicaciones Científicas De Investigación
(2E)-N,N-diethyl-3-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]prop-2-enamide has been studied for its potential use in the treatment of diabetes, cancer, and inflammation. In a study published in the Journal of Medicinal Chemistry, it was found that the compound has potent anti-inflammatory effects and could be used as a therapeutic agent for inflammatory diseases.
Propiedades
IUPAC Name |
(E)-N,N-diethyl-3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-4-20(5-2)19(22)12-10-16-9-11-17(25-3)18(15-16)26(23,24)21-13-7-6-8-14-21/h9-12,15H,4-8,13-14H2,1-3H3/b12-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRSAVFXFLRUCS-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C=CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C=C/C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



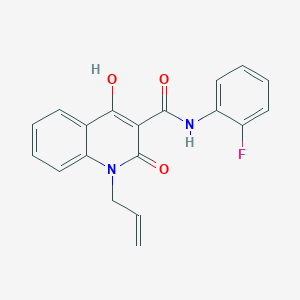
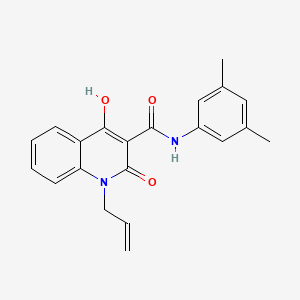
![(2E)-3-[(2-ethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3406661.png)
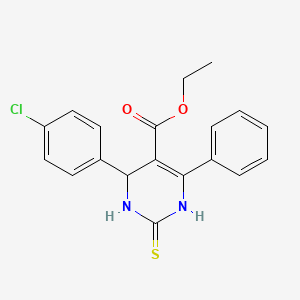
![(2Z)-2-[(4-methylphenyl)formamido]-3-(3-methylthiophen-2-yl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide](/img/structure/B3406666.png)
![2-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]benzoic acid](/img/structure/B3406674.png)
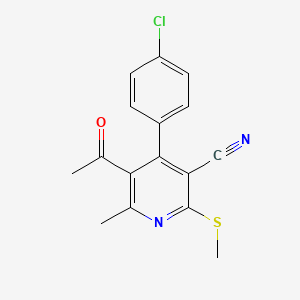

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B3406692.png)
![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3406698.png)

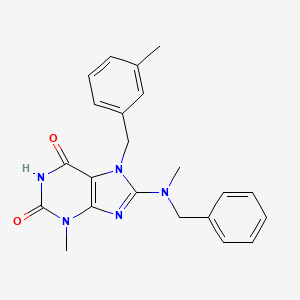
![3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3406712.png)
![Ethyl 2-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamido}acetate](/img/structure/B3406721.png)